molecular formula C6H5N5O2 B13104418 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 918794-78-2

7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B13104418
CAS No.: 918794-78-2
M. Wt: 179.14 g/mol
InChI Key: JOOJJVXNXRNGNE-UHFFFAOYSA-N
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Description

7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of aminotriazole with various carbonyl compounds under specific conditions. One common method includes the condensation of aminotriazole with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its versatile reactivity and broad spectrum of applications. Its unique structural features allow for diverse chemical modifications, making it a valuable compound in both academic research and industrial applications .

Properties

CAS No.

918794-78-2

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C6H5N5O2/c7-4(12)3-1-8-6-9-2-10-11(6)5(3)13/h1-2H,(H2,7,12)(H,8,9,10)

InChI Key

JOOJJVXNXRNGNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)N

Origin of Product

United States

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